3-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile
Description
3-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile (CAS: 1780919-20-1) is a nitrile-containing aromatic compound with a pyrazole core substituted by an aminomethyl group. Its molecular formula is C₁₁H₁₀N₄, and it has a molecular weight of 198.22 g/mol . The compound features a benzonitrile moiety linked to a 5-(aminomethyl)pyrazole ring, which confers unique electronic and steric properties.
Properties
Molecular Formula |
C11H10N4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-[5-(aminomethyl)pyrazol-1-yl]benzonitrile |
InChI |
InChI=1S/C11H10N4/c12-7-9-2-1-3-10(6-9)15-11(8-13)4-5-14-15/h1-6H,8,13H2 |
InChI Key |
XKWPINQZNSPAML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=CC=N2)CN)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile typically involves the formation of the pyrazole ring followed by its attachment to the benzonitrile group. One common method involves the cyclocondensation of hydrazine with a suitable carbonyl compound to form the pyrazole ring, which is then functionalized with an aminomethyl group. The final step involves the reaction of this intermediate with benzonitrile under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and the optimization of reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or sulfonylated pyrazoles.
Scientific Research Applications
3-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
Physicochemical and Spectroscopic Data
Table 2: Comparative Physicochemical Properties
Biological Activity
3-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and linked to a benzonitrile moiety. Its unique chemical structure contributes to its significant biological activities, particularly in medicinal chemistry and drug development. This article reviews the compound's biological activity, including its interactions with molecular targets, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented as follows:
Structural Features:
- Pyrazole Ring: Imparts unique reactivity and biological properties.
- Aminomethyl Group: Enhances interaction with biological targets.
- Benzonitrile Moiety: Contributes to the compound's pharmacological profile.
Biological Activity Overview
Research indicates that 3-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile exhibits various biological activities, including:
- Antimicrobial Properties: The compound has shown potential in inhibiting bacterial growth, making it a candidate for developing antibacterial agents.
- Anticancer Activity: Studies demonstrate its ability to modulate cell signaling pathways associated with cancer cell proliferation and survival, particularly through interactions with the MAPK/ERK pathway. This suggests a role in cancer therapy by inducing apoptosis in malignant cells.
- Enzyme Inhibition: The compound interacts with specific enzymes, potentially acting as a competitive inhibitor or allosteric modulator, thereby affecting metabolic pathways relevant to various diseases.
Anticancer Studies
In vitro studies have demonstrated that 3-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile exhibits cytotoxic effects on several cancer cell lines. For example, an MTT assay revealed significant antiproliferative activity against human glioblastoma U251 cells and melanoma WM793 cells, with IC50 values indicating effectiveness comparable to established chemotherapeutics like doxorubicin.
Antimicrobial Studies
The compound's antimicrobial activity was evaluated through disk diffusion methods against various bacterial strains. Results indicated that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent.
Case Studies
Case Study 1: Anticancer Mechanism
A study investigated the mechanism of action of 3-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile in human breast cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2. This highlights its potential as an effective therapeutic agent in oncology .
Case Study 2: Antimicrobial Efficacy
In another study focusing on its antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting strong antibacterial potential that warrants further exploration for clinical applications .
Comparative Analysis
The following table summarizes the biological activities of related compounds compared to 3-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile | Aminomethyl substitution | Anticancer, Antimicrobial |
| 4-Amino-1-methyl-3-propyl-1H-pyrazole | Methyl substitution at position 1 | Anticancer properties |
| 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol]benzonitrile | Fluorophenyl substitution | Antimicrobial activity |
Q & A
Q. What are the key synthetic strategies for 3-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile, and how are intermediates purified?
A multi-step synthesis typically involves coupling a pyrazole precursor with a benzonitrile derivative. For example, azide-alkyne cycloaddition (e.g., CuAAC "click chemistry") is used to functionalize the pyrazole ring . Critical steps include:
- Protecting group management : The aminomethyl group may require Boc protection to prevent side reactions during coupling .
- Purification : Flash chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) achieves >85% purity. Dry-loading with Celite improves separation .
- Yield optimization : Reaction time and temperature (e.g., 50°C for 16 hours) significantly impact yields (up to 96%) .
Q. How is structural confirmation performed for this compound?
- NMR spectroscopy : and NMR verify regiochemistry and substituent positions. Key signals include aromatic protons at δ 7.6–7.8 ppm and nitrile carbons at ~118 ppm .
- X-ray crystallography : Single-crystal analysis confirms bond angles (e.g., orthorhombic Pca2 symmetry with a = 10.5189 Å, b = 8.1339 Å) and hydrogen-bonding networks critical for stability .
- Mass spectrometry : High-resolution ESI-MS (e.g., m/z 224.0805 [M]) confirms molecular weight .
Q. What in vitro assays are used to assess biological activity?
- Kinase inhibition : Screen against panels like JAK or EGFR kinases using fluorescence polarization assays .
- Antimicrobial activity : Broth microdilution (MIC ≤ 16 µg/mL) against Gram-positive/negative strains .
- Cytotoxicity : MTT assays (IC) in cancer cell lines (e.g., HepG2, MCF-7) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s bioactivity?
- Docking studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., COX-2 or tubulin). The pyrazole ring often forms π-π interactions with hydrophobic pockets .
- QSAR models : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with IC values to guide derivatization .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. How to resolve contradictions in reported biological data?
Discrepancies in IC values (e.g., 2 µM vs. 10 µM) may arise from:
- Assay conditions : Varying ATP concentrations in kinase assays alter inhibition potency .
- Solubility : DMSO stock concentrations >1% can induce false negatives in cell-based assays .
- Structural analogs : Compare activity of derivatives (e.g., 5-fluoro vs. 5-chloro substitutions) to identify pharmacophore requirements .
Q. What methodologies validate the compound’s stability under physiological conditions?
- Forced degradation : Expose to pH 1–13 buffers at 37°C for 24 hours. Monitor via HPLC for hydrolysis (e.g., nitrile → amide conversion) .
- Plasma stability : Incubate with human plasma (37°C, 4 hours). LC-MS detects metabolites like oxidized pyrazole rings .
- Photostability : UV irradiation (ICH Q1B) assesses degradation kinetics .
Q. How to optimize reaction conditions for scale-up synthesis?
Q. What analytical techniques characterize polymorphic forms?
Q. How does the aminomethyl group influence pharmacokinetics?
- LogP : The polar NH group reduces logP by ~0.5 vs. methyl analogs, improving solubility .
- Metabolism : CYP3A4-mediated oxidation of the aminomethyl group generates primary metabolites detectable via -NMR .
- Permeability : Caco-2 assays show P = 8 × 10 cm/s, suggesting moderate blood-brain barrier penetration .
Q. What strategies mitigate toxicity in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
